molecular formula C15H20BrNO3 B2582459 tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate CAS No. 823806-88-8

tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate

Cat. No.: B2582459
CAS No.: 823806-88-8
M. Wt: 342.233
InChI Key: CNNTUEOUWGOIHI-GFCCVEGCSA-N
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Description

Molecular Formula: C₁₅H₂₀BrNO₃ Molecular Weight: 342.24 g/mol CAS Registry Number: EN300-754152 Chirality: Chiral (R-configuration at C2) Structural Features:

  • A tert-butyl carbamate group (-NHCO₂tBu) attached to a chiral (2R)-configured carbon.
  • A 4-bromo-3-oxo-1-phenylbutan-2-yl backbone, featuring a ketone (3-oxo), bromine substituent (4-Br), and phenyl group (1-phenyl).

This compound is a chiral building block used in organic synthesis, particularly in pharmaceutical intermediates.

Properties

IUPAC Name

tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNTUEOUWGOIHI-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823806-88-8
Record name tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate typically involves multiple steps:

    Formation of the Carbamate Group: The initial step often involves the protection of an amine group using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. This reaction forms the tert-butyl carbamate.

    Coupling Reactions: The final step involves coupling the brominated intermediate with a phenyl-substituted butanone derivative under conditions that favor the formation of the desired product. This may involve the use of catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate makes it susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Reduction Reactions: The carbonyl group in the compound can undergo reduction to form alcohols. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenyl group can be oxidized under specific conditions to introduce additional functional groups, such as hydroxyl or carboxyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Reduction: Conversion of ketones to secondary alcohols.

    Oxidation: Introduction of hydroxyl or carboxyl groups on the phenyl ring.

Scientific Research Applications

Organic Synthesis

  • Intermediate in Multi-step Synthesis :
    • tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it a key player in developing pharmaceuticals and agrochemicals .
  • Protecting Group for Amines :
    • The tert-butyl carbamate group is widely used as a protecting group for amines during multi-step synthesis processes. This protection prevents unwanted reactions, allowing for selective transformations.

Biological and Medicinal Applications

  • Potential Biological Activities :
    • Research indicates that derivatives of this compound may exhibit antimicrobial, anticancer, and anti-inflammatory properties. Modifications to the phenyl and carbamate groups can lead to compounds with enhanced biological activities .
  • Mechanism of Action :
    • The compound may interact with various biological targets, including enzyme inhibition and receptor modulation. Preliminary studies suggest potential interactions with G-protein coupled receptors (GPCRs), which are critical in numerous physiological responses .

Industrial Applications

  • Synthesis of Polymers :
    • In the chemical industry, this compound is utilized in synthesizing polymers and materials with specific properties. Its unique reactivity allows for the development of tailored materials for various applications .

Case Study 1: Anticancer Activity

A study explored the anticancer properties of modified derivatives of this compound. The results indicated that specific modifications enhanced cytotoxicity against cancer cell lines, suggesting potential therapeutic applications in oncology .

Case Study 2: Enzyme Inhibition

Research on enzyme inhibition revealed that this compound could inhibit key metabolic enzymes involved in cancer metabolism. The findings suggest that it may serve as a lead compound for developing novel anticancer agents targeting metabolic pathways .

Mechanism of Action

The mechanism by which tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate exerts its effects depends on the specific reactions it undergoes Generally, the carbamate group serves as a protecting group for amines, preventing unwanted reactions during multi-step synthesis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cycloalkyl Substituents

(a) tert-Butyl 4-Amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-ylcarbamate
  • Molecular Backbone : Cyclobutyl group replaces the phenyl ring.
  • Functional Groups: Amino (-NH₂), hydroxy (-OH), and oxo (=O) groups at positions 4, 3, and 4, respectively.
  • The hydroxy and amino groups enhance hydrogen-bonding capacity, which may influence biological activity or crystallization behavior .
(b) tert-Butyl N-[(1R,2S)-2-Hydroxycyclopentyl]carbamate (CAS 1330069-67-4)
  • Molecular Backbone : Cyclopentyl ring instead of phenyl.
  • Functional Groups : Hydroxy (-OH) at C2.
  • The hydroxy group offers a site for further functionalization (e.g., esterification) .

Analogues with Heteroatom-Containing Backbones

(a) (R)-tert-Butyl-1-(4-Bromo-2-fluoro-N-(prop-2-ynyl)phenylsulfonamido)-3-methylbutan-2-ylcarbamate
  • Molecular Formula : C₁₉H₂₆FBrN₂O₄SNa
  • Functional Groups : Sulfonamido (-SO₂NH-), fluoro (-F), and propargyl (-C≡CH) groups.
  • Key Differences : The sulfonamido group enhances electrophilicity, while the fluoro atom introduces electron-withdrawing effects. The propargyl group enables click chemistry applications. This compound was synthesized via a palladium-catalyzed coupling (73% yield) and characterized by HRMS (m/z 499.0681) .
(b) tert-Butyl N-[(2R)-1-(Oxan-4-yl)-1-oxopropan-2-yl]carbamate (CAS 88072-90-6)
  • Molecular Backbone : Tetrahydropyran (oxan-4-yl) replaces phenyl.
  • Functional Groups : Ketone (=O) at C1.
  • Key Differences : The tetrahydropyran ring introduces an oxygen heteroatom, improving water solubility compared to aromatic analogues. The ketone group may participate in redox reactions or act a directing group in catalysis .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Backbone Structure Notable Properties/Applications Reference
Target Compound C₁₅H₂₀BrNO₃ Br, Ph, ketone Phenylbutan-2-yl Chiral intermediate for substitution
Cyclobutyl Analogue (4-amino-3-hydroxy) C₁₃H₂₂N₂O₅ NH₂, OH, cyclobutyl Cyclobutylbutan-2-yl Hydrogen-bonding motifs
Cyclopentyl Hydroxy Derivative C₁₀H₁₉NO₃ OH, cyclopentyl Cyclopentyl Solubility in non-polar solvents
Sulfonamido-Fluoro-Propargyl Analogue C₁₉H₂₆FBrN₂O₄SNa F, SO₂NH, C≡CH Phenylbutan-2-yl Click chemistry applications
Tetrahydropyran Ketone Derivative C₁₃H₂₃NO₄ O-heterocycle, ketone Oxan-4-yl Improved aqueous solubility

Key Findings and Implications

Reactivity : The bromine atom in the target compound enhances its utility in substitution reactions compared to cyclopentyl or tetrahydropyran analogues, which lack leaving groups.

Solubility : Heteroatom-containing analogues (e.g., tetrahydropyran derivative) exhibit improved solubility in polar solvents, whereas phenyl or cyclobutyl derivatives are more lipophilic.

Synthetic Flexibility : Propargyl and sulfonamido groups (as in ) expand functionalization options, enabling diversification via click chemistry or nucleophilic attacks.

Characterization : HRMS and NMR (¹H, ¹³C) are critical for confirming chiral centers and substituent effects across analogues .

Biological Activity

tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate, with the CAS number 823806-88-8, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a bromo substituent and a carbamate functional group. Its molecular formula is C15H20BrNO3C_{15}H_{20}BrNO_3 with a molecular weight of approximately 342.23 g/mol. The InChI key for this compound is CNNTUEOUWGOIHI-GFCCVEGCSA-N.

Research indicates that this compound may interact with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. The presence of the bromo group enhances its electrophilicity, potentially allowing it to form covalent bonds with nucleophilic sites on target proteins.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular signaling and metabolic processes.
  • Receptor Interaction : The structural features of the compound suggest potential interactions with G-protein coupled receptors (GPCRs), which play critical roles in various physiological responses.

Pharmacological Effects

The biological activity of this compound has been evaluated through various pharmacological assays:

Assay Type Effect Observed Reference
Cytotoxicity AssaysInduced apoptosis in cancer cell lines
Antimicrobial TestsExhibited moderate antibacterial activity
Enzyme ActivityInhibited specific metabolic enzymes

Study 1: Anticancer Properties

A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability through apoptosis induction. The mechanism was linked to the activation of caspase pathways, suggesting its potential as an anticancer agent.

Study 2: Antibacterial Activity

In vitro tests revealed that the compound exhibited antibacterial properties against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were determined to be within a range that indicates potential for development as an antimicrobial agent.

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